

Physical and chemical properties of tert-Butyl 4-nitrobenzylcarbamate

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Compound of Interest

Compound Name: *tert-Butyl 4-nitrobenzylcarbamate*

Cat. No.: *B153424*

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An In-depth Technical Guide to tert-Butyl 4-nitrobenzylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **tert-Butyl 4-nitrobenzylcarbamate**, a compound of interest in drug development, particularly as a bioreductive prodrug trigger. This document details its characteristics, experimental protocols for its synthesis and handling, and explores its mechanism of action.

Core Physical and Chemical Properties

tert-Butyl 4-nitrobenzylcarbamate is a white to off-white or yellow powder or crystalline solid. A summary of its key quantitative physical and chemical properties is presented below for easy reference.

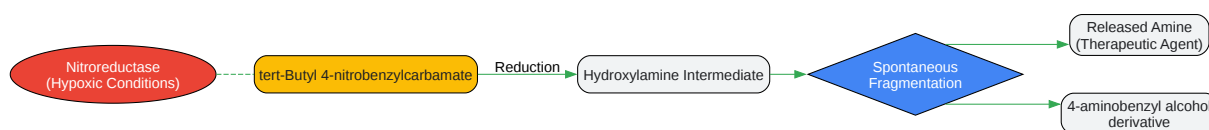
Property	Value	Source(s)
Molecular Formula	C ₁₂ H ₁₆ N ₂ O ₄	[1]
Molecular Weight	252.27 g/mol	[1]
Melting Point	88-90 °C	[2]
Boiling Point	408.8 °C	[3]
Flash Point	105 °C	[3]
CAS Number	94838-58-1	[1]

Chemical Reactivity and Applications

tert-Butyl 4-nitrobenzylcarbamate is notably recognized for its role as a trigger in bioreductive drug delivery systems.[4] The core of its function lies in the nitrobenzyl group, which can be selectively reduced under hypoxic conditions, such as those found in solid tumors, by nitroreductase enzymes.[4] This reduction initiates a cascade of reactions leading to the cleavage of the carbamate and the release of a therapeutic agent.

Bioreductive Activation Pathway

The bioreductive activation of **tert-Butyl 4-nitrobenzylcarbamate** is a critical process for its application in targeted drug delivery. The general mechanism involves the enzymatic reduction of the nitro group to a hydroxylamine, which then undergoes fragmentation to release the protected amine.



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Caption: Bioreductive activation of **tert-Butyl 4-nitrobenzylcarbamate**.

Experimental Protocols

Synthesis of **tert-Butyl 4-nitrobenzylcarbamate**

A general and widely used method for the synthesis of **tert-Butyl 4-nitrobenzylcarbamate** involves the N-tert-butoxycarbonylation (Boc protection) of 4-nitrobenzylamine.

Materials:

- 4-nitrobenzylamine hydrochloride
- Di-tert-butyl dicarbonate (Boc₂O)
- A suitable base (e.g., triethylamine, sodium bicarbonate)
- A suitable solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic system)

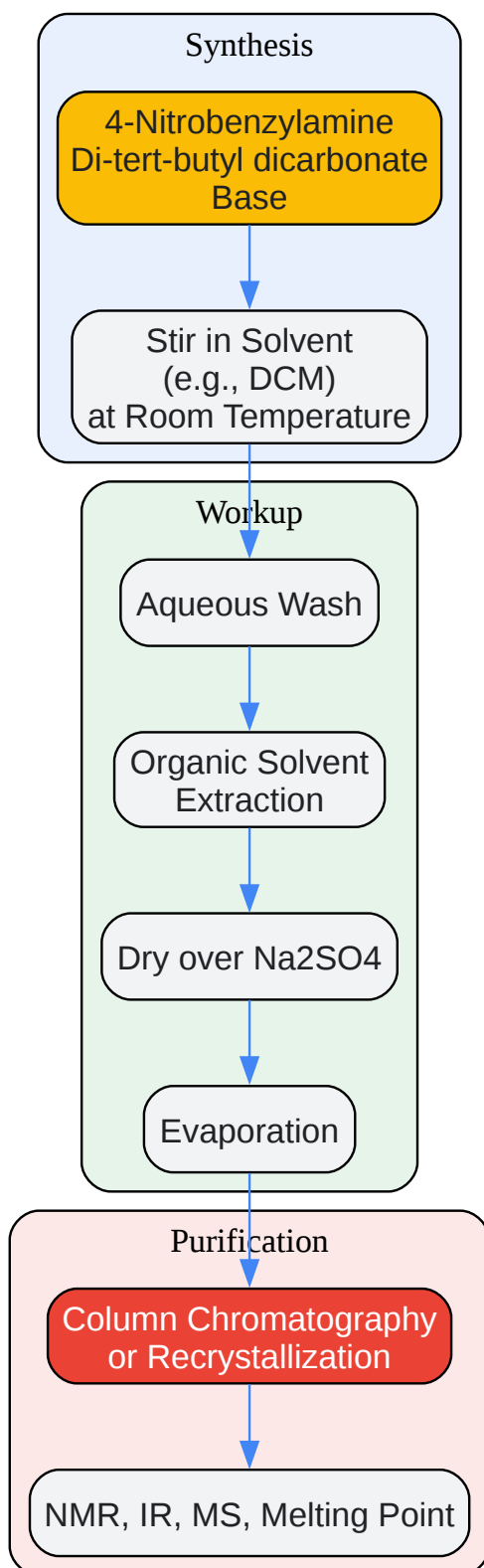
Procedure:

- Dissolve or suspend 4-nitrobenzylamine hydrochloride in the chosen solvent.
- Add the base to neutralize the hydrochloride and deprotonate the amine.
- Add di-tert-butyl dicarbonate to the reaction mixture.
- Stir the reaction at room temperature until completion, monitoring by thin-layer chromatography (TLC).
- Upon completion, perform an aqueous workup to remove the base and any water-soluble byproducts.
- Extract the product with an organic solvent.
- Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
- Concentrate the solution under reduced pressure to yield the crude product.

- Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure **tert-Butyl 4-nitrobenzylcarbamate**.

Experimental Workflow for Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis and purification of **tert-Butyl 4-nitrobenzylcarbamate**.



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Caption: General workflow for synthesis and purification.

Spectral Data

While a comprehensive set of publicly available, citable spectral data for **tert-Butyl 4-nitrobenzylcarbamate** is limited, the following provides an indication of the expected spectral characteristics based on its structure and data from similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group, the benzylic protons, and the aromatic protons.

- **tert-Butyl Protons:** A singlet integrating to 9 protons, typically found in the upfield region.
- **Benzylic Protons:** A doublet integrating to 2 protons, coupled to the adjacent NH proton.
- **Aromatic Protons:** Two doublets, each integrating to 2 protons, characteristic of a 1,4-disubstituted benzene ring, in the downfield aromatic region.
- **Carbamate Proton:** A broad singlet or triplet, integrating to 1 proton.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display distinct signals for the carbons of the tert-butyl group, the benzylic carbon, the aromatic carbons, and the carbonyl carbon of the carbamate.

Infrared (IR) Spectroscopy

Key vibrational frequencies are expected for the N-H bond, C=O of the carbamate, and the nitro group.

Mass Spectrometry

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns, such as the loss of the tert-butyl group.

Safety Information

tert-Butyl 4-nitrobenzylcarbamate should be handled with care in a laboratory setting. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

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